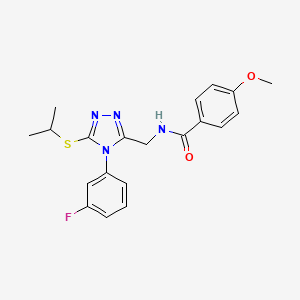
N-((4-(3-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-((4-(3-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide" is a structurally complex molecule that may have potential biological activity due to the presence of a triazole ring, a common motif in medicinal chemistry. The molecule contains a 4H-1,2,4-triazole core substituted with a 3-fluorophenyl group and an isopropylthio moiety, as well as a methoxybenzamide fragment. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves catalytic annulation or condensation reactions. For instance, a [Cp*Rh(III)]-catalyzed annulation was used to create 2-aryl quinazolin-4(3H)-one derivatives from N-methoxybenzamide and 1,4,2-bisoxazol-5-one . Similarly, a Schiff base was synthesized through a condensation reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde . These methods suggest that the synthesis of the compound could also involve catalytic processes or condensation reactions to form the triazole core and attach the various substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography and other spectroscopic methods. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two polymorphs with different molecular packings . Additionally, the structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)O,O-dipropyl-α-aminophosphonate was determined by single-crystal X-ray diffraction . These studies indicate that the molecular structure of the compound could also be determined using similar techniques, which would provide insights into its conformation and potential intermolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their functional groups. For instance, the presence of an amide group in N-3-hydroxyphenyl-4-methoxybenzamide suggests the possibility of hydrogen bonding and dimerization . The triazole ring is also known for its participation in various chemical reactions, such as nucleophilic substitution or coordination with metals. Therefore, the compound may undergo similar reactions due to the presence of these functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can provide insights into the behavior of the compound . For example, the polymorphism observed in N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide indicates that the compound may exhibit different solid-state forms, which can affect its solubility and stability . The strong intermolecular hydrogen bond observed in the crystal structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)O,O-dipropyl-α-aminophosphonate suggests that the compound may also form strong hydrogen bonds, influencing its melting point and solubility .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with triazole and benzamide moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, derivatives incorporating the thiazole ring were synthesized and tested against various bacterial and fungal strains, showing potential therapeutic intervention for microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Additionally, the synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs highlighted the critical role of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Enzyme Inhibition and Receptor Binding
The search for compounds that can modulate enzyme activity or receptor binding is a significant area of research. For example, novel 4-azolyl-benzamide derivatives were designed as GPR52 agonists, expected to improve symptoms of psychiatric disorders (Tokumaru et al., 2017). The synthesis, characterization, and exploration of biological profiles of compounds like 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one demonstrated moderate enzyme inhibition potential, suggesting applications in controlling diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Future Directions
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6220-6225. Link : Renaud, P., & Sibi, M. P. (2005). Radical cascade reactions of boronic esters: a new strategy for the synthesis of complex molecules. Chemical Communications, (16), 1975-1986. Link
properties
IUPAC Name |
N-[[4-(3-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c1-13(2)28-20-24-23-18(25(20)16-6-4-5-15(21)11-16)12-22-19(26)14-7-9-17(27-3)10-8-14/h4-11,13H,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZQFDRMEFNCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC(=CC=C2)F)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)

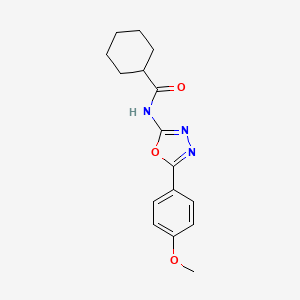
![N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2505365.png)

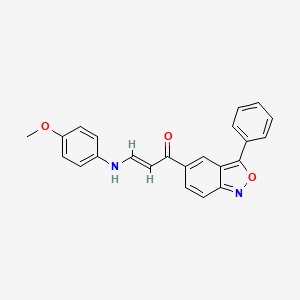
![methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2505368.png)
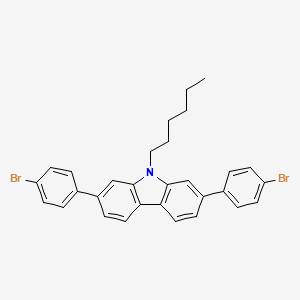
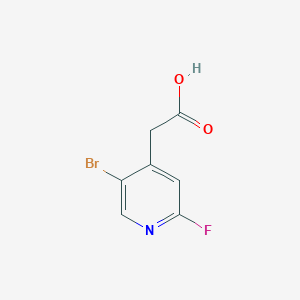
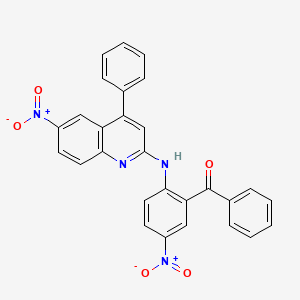
![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2505376.png)
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)
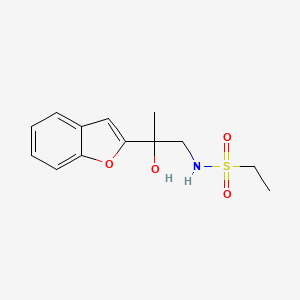
![1-{4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B2505380.png)